molecular formula C13H11N5O3 B2436144 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea CAS No. 866050-04-6

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea

Cat. No.: B2436144
CAS No.: 866050-04-6
M. Wt: 285.263
InChI Key: PTYYAWFFUHMJFE-OQLLNIDSSA-N
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Description

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is a synthetic organic compound characterized by the presence of a nitrophenyl group, a pyridinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea typically involves the condensation of 4-nitrobenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and pyridinyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
  • Pyrrolidine derivatives
  • Indole derivatives

Uniqueness

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYAWFFUHMJFE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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